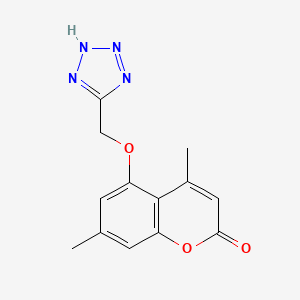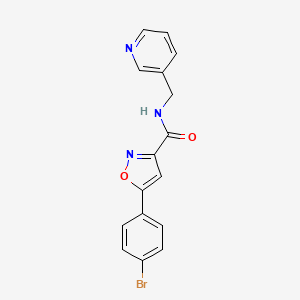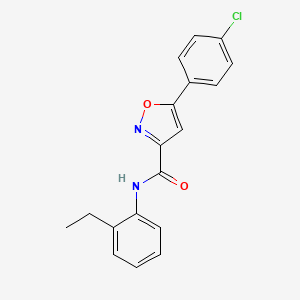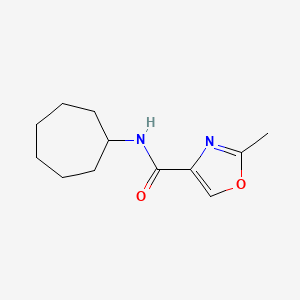![molecular formula C14H17N3O4 B4462575 N-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]valine](/img/structure/B4462575.png)
N-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]valine
描述
N-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]valine, also known as QV, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. QV is a derivative of quinoxaline, which is a heterocyclic compound that has been studied for its various biological activities.
作用机制
The mechanism of action of N-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]valine involves the inhibition of the NMDA receptor. The NMDA receptor is a glutamate receptor that is involved in synaptic plasticity and learning and memory. N-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]valine binds to the glycine-binding site on the NMDA receptor, which prevents the binding of glycine and subsequent activation of the receptor. This results in a decrease in the activity of the NMDA receptor and a decrease in synaptic plasticity.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]valine are primarily related to its inhibition of the NMDA receptor. In animal studies, N-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]valine has been shown to decrease the activity of the NMDA receptor and decrease synaptic plasticity. N-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]valine has also been shown to induce apoptosis in cancer cells, which may be related to its inhibition of the NMDA receptor. However, the precise biochemical and physiological effects of N-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]valine are still being studied.
实验室实验的优点和局限性
One advantage of using N-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]valine in lab experiments is its specificity for the glycine-binding site on the NMDA receptor. This allows for the selective inhibition of the NMDA receptor without affecting other glutamate receptors. Additionally, N-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]valine has been shown to be stable in solution, which allows for its use in long-term experiments. However, one limitation of using N-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]valine is its potential toxicity, as it has been shown to be toxic to some cell types at high concentrations. Additionally, the precise mechanism of action of N-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]valine is still being studied, which may limit its use in certain experiments.
未来方向
There are several future directions for research involving N-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]valine. One area of research is the development of N-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]valine derivatives with increased potency and selectivity for the NMDA receptor. Additionally, N-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]valine may have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and schizophrenia, which are associated with abnormalities in NMDA receptor function. Further research is needed to fully understand the biochemical and physiological effects of N-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]valine and its potential applications in research and medicine.
Conclusion
In conclusion, N-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]valine is a synthetic compound that has potential applications in various scientific research fields. The synthesis of N-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]valine involves the reaction of valine with 3-oxo-3,4-dihydroquinoxaline-2-carbonyl chloride. N-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]valine has been shown to inhibit the activity of the NMDA receptor, which is involved in synaptic plasticity and learning and memory. N-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]valine has also been studied for its potential anticancer activity and its use as a tool in drug discovery. Further research is needed to fully understand the biochemical and physiological effects of N-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]valine and its potential applications in research and medicine.
科学研究应用
N-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]valine has been studied for its potential applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]valine has been shown to inhibit the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and learning and memory. N-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]valine has also been studied for its potential anticancer activity, as it has been shown to induce apoptosis in cancer cells. Additionally, N-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]valine has been used as a tool in drug discovery, as it can be used to screen for compounds that interact with the NMDA receptor.
属性
IUPAC Name |
3-methyl-2-[(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)amino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c1-8(2)12(13(19)20)16-14(21)17-7-11(18)15-9-5-3-4-6-10(9)17/h3-6,8,12H,7H2,1-2H3,(H,15,18)(H,16,21)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPTMVYSEKOSKEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)N1CC(=O)NC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl [3-(anilinomethyl)-1H-1,2,4-triazol-5-yl]acetate](/img/structure/B4462494.png)

![5-fluoro-2-methoxy-N-[4-(4-morpholinyl)benzyl]benzenesulfonamide](/img/structure/B4462506.png)


![3-{[4-(cyclopropylamino)-2-quinazolinyl]amino}benzoic acid](/img/structure/B4462522.png)
![7-(2-methoxyphenyl)-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4462528.png)
![5-isobutyl-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-3-isoxazolecarboxamide](/img/structure/B4462537.png)

![4-[4-(2,4-dichlorobenzoyl)-1-piperazinyl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B4462553.png)
![1-{2-methyl-3-[methyl(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxamide](/img/structure/B4462555.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(6-methyl-3-pyridazinyl)-1-piperazinecarboxamide](/img/structure/B4462559.png)

![4-[6-methyl-2-(4-morpholinyl)-4-pyrimidinyl]-N-(2-methylphenyl)-1-piperazinecarboxamide](/img/structure/B4462569.png)